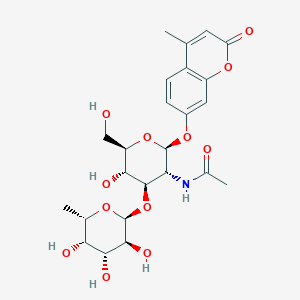

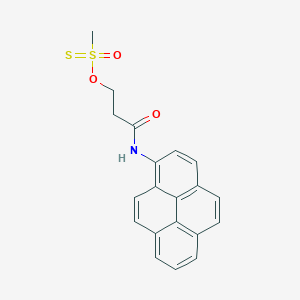

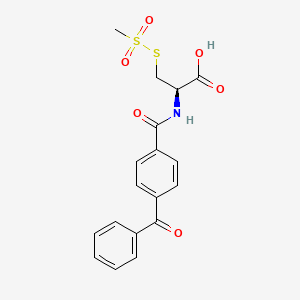

![molecular formula C₁₆H₁₂N₂Na₂O₉S₂ B1140027 Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 78211-77-5](/img/structure/B1140027.png)

Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate is a chemical compound that falls under the broader category of sulfonates and acetamides. These compounds are often studied for their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

- The synthesis of related compounds involves the formation of derivatives such as benzamides, benzenesulfonamides, and acetamides, as seen in the work by Sasin et al. (1957) on amines derivatives (Sasin et al., 1957).

Molecular Structure Analysis

- Analysis of molecular structures often involves examining planarity, dihedral angles, and isomeric configurations, as exemplified by Chantrapromma and Fun (2009) in their study of cationic structures (Chantrapromma & Fun, 2009).

Chemical Reactions and Properties

- The chemical reactions of similar compounds can involve processes like oxidative cleavage, electrophilic additions, and nucleophilic substitutions, as discussed by Yoshida et al. (1991) in their study on diselenide and benzeneselenenyl m-nitrobenzenesulfonate reactions (Yoshida et al., 1991).

Physical Properties Analysis

- The physical properties of these compounds can be complex and are often related to their molecular structure and bonding patterns. For instance, studies on the dimerization of azo dyes in aqueous solutions, as reported by Murakami et al. (1997), can offer insights into the physical interactions and stability of such compounds (Murakami et al., 1997).

Chemical Properties Analysis

- The chemical properties are closely tied to functional groups and their reactivity. Studies like that of Choi et al. (2002) on the substitution reactions of aryl benzenesulfonates can provide a deeper understanding of the chemical behavior of similar compounds (Choi et al., 2002).

科学的研究の応用

Chemical Synthesis and Modification

Research in chemical synthesis has explored efficient methods for preparing related sulfonated compounds through reactions involving Tiron (a derivative of the mentioned compound) and ethylene oxide, leading to products like disodium 4,5-bis(2-hydroxyethoxy)-1,3-benzenedisulfonate under mild conditions. This synthesis highlights the adaptability of sulfonated aromatic compounds for further chemical modifications and their potential in various industrial applications Szczeciński, 2003.

Photodynamic Therapy Applications

The benzophenothiazinium dye EtNBS and its derivatives, including those with sulfonate groups similar to the compound , have been studied for their role in photodynamic therapy (PDT). These compounds are effective in generating reactive oxygen species (ROS) and exhibit antimicrobial activity, suggesting their potential use in treating infections and possibly in cancer therapy Vecchio et al., 2014.

Environmental Remediation

In environmental science, sulfonated aromatic compounds like the one of interest are examined for their removal from aqueous media. Studies focus on the utilization of aminated polymeric sorbents for the adsorption of aromatic sulfonates, demonstrating the potential of these materials in treating industrial wastewater and mitigating environmental pollution Pan et al., 2008.

Electrochemical Applications

Further research has delved into the synthesis and characterization of sulfonated poly(phthalazinone ether sulfone)s, which exhibit high molecular weight and low swelling in proton exchange membrane fuel cell (PEMFC) applications. This underscores the significance of sulfonated compounds in enhancing the performance and efficiency of energy-related devices Xiao et al., 2002.

特性

IUPAC Name |

disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b3-2+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVPDHLOXJWYDI-WTVBWJGASA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2Na2O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6523344 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

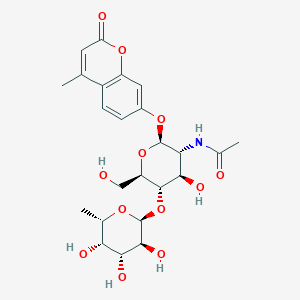

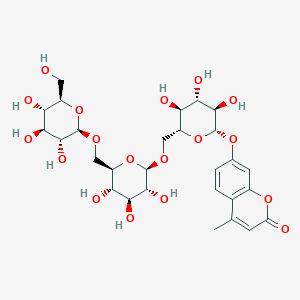

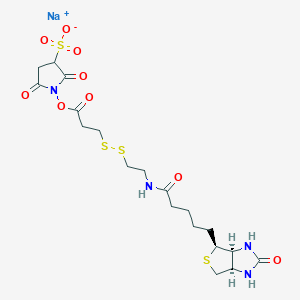

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

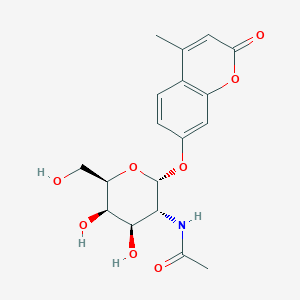

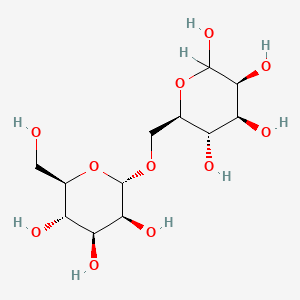

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

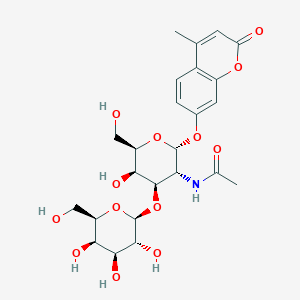

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)